BenchChemオンラインストアへようこそ!

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Physicochemical Properties Lipophilicity Isomer Comparison

Secure the meta-fluorinated triazolopyrimidin-7-one core (CAS 1082528-81-1) for your discovery program. The 3-fluorophenyl substituent is essential for anti-CHIKV activity and provides a sensitive 19F NMR handle for target engagement studies. With a low MW (231.19) and only one rotatable bond, this 95% pure fragment conforms to Rule-of-Three guidelines, enabling efficient fragment-based screening. Divergent functionalization at the pyrimidinone ring allows rapid SAR exploration for LSD1 or kinase inhibitors. Avoid project delays—generic para-fluoro or des-fluoro analogs cannot replicate the meta-fluorine electronic effects critical for potency and selectivity.

Molecular Formula C10H6FN5O
Molecular Weight 231.19 g/mol
CAS No. 1082528-81-1
Cat. No. B1451184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS1082528-81-1
Molecular FormulaC10H6FN5O
Molecular Weight231.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2
InChIInChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
InChIKeyIFXAIUQFJBIGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082528-81-1): A Core Heterocyclic Scaffold for Targeted Library Synthesis


The compound 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1082528-81-1) is a heterocyclic small molecule with a molecular formula of C10H6FN5O and a molecular weight of 231.19 g/mol . It belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a scaffold recognized for its capacity to inhibit cGMP-metabolizing phosphodiesterases [1] and to act as a template for LSD1 inhibitors [2]. The compound is typically supplied at a purity of 95% , making it suitable as a key intermediate or a core fragment for structure-activity relationship (SAR) exploration in medicinal chemistry programs.

Why 3-(3-Fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Cannot Be Replaced by a Close Analog


Within the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7-one series, seemingly minor structural modifications can lead to a complete loss of biological activity. The class-level SAR demonstrates that a *meta*-substituted aryl ring at position 3 is a critical determinant for potent anti-CHIKV activity [1]. Furthermore, the specific electronic nature and position of the halogen substituent on the N3-phenyl ring directly influence the compound's physicochemical properties, such as lipophilicity (LogP) and topological polar surface area (TPSA), which in turn dictate membrane permeability, solubility, and off-target binding [2]. Therefore, simply substituting this compound with its des-fluoro or *para*-fluoro isomer without experimental validation would introduce significant risks of altered potency, selectivity, and pharmacokinetic profile, potentially derailing a drug discovery project.

Quantitative Differentiation of 3-(3-Fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Versus Key Analogs


Regioisomeric Fluorine Placement Dictates Lipophilicity and Electronic Profile

The position of the fluorine atom on the N3-phenyl ring is a key differentiator. The target compound, with a 3-fluorophenyl substituent, is the *meta*-fluoro regioisomer (CAS 1082528-81-1). This distinguishes it from its *para*-fluoro isomer, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1031558-09-4). While experimentally measured LogP values are not directly available for this pair, the *meta* substitution pattern can influence the compound's dipole moment and electronic distribution differently than the *para* analog, potentially affecting target binding [1]. This regioisomeric difference is a critical parameter for SAR studies.

Physicochemical Properties Lipophilicity Isomer Comparison

Impact of Halogenation on Hydrogen Bond Acceptor Count Versus Des-Fluoro Parent

The introduction of a single fluorine atom differentiates the target compound from its des-fluoro parent, 3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 114306-16-0). This modification increases the molecular weight by 19 Da (from 212.21 to 231.19 g/mol) and critically increases the hydrogen bond acceptor count from 4 to 5, while the donor count remains at 1 [1]. The presence of the fluorine atom as an additional H-bond acceptor can strengthen interactions with protein backbone amide NH groups or polarized CH groups in a binding pocket, a classic strategy in medicinal chemistry for improving potency [2].

Medicinal Chemistry Hydrogen Bonding Fragment Elaboration

Scaffold Validation Through Patent-Backed Biological Activity

While direct biological data for the specific compound 1082528-81-1 is not publicly available, the [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold has been validated in multiple therapeutic areas. The core scaffold is patented as an inhibitor of cGMP-metabolizing phosphodiesterases [1]. Additionally, optimized derivatives of this exact scaffold have demonstrated moderate LSD1 inhibitory activity and good selectivity over MAO-A/B, CDK, and BTK kinases [2]. In an antiviral context, the closely related 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one series has yielded compounds with EC50 values as low as 0.30 µM against Chikungunya virus (CHIKV) [3]. This target compound, possessing the required meta-substituted phenyl ring, represents a validated starting point for hit-to-lead optimization.

Phosphodiesterase Inhibition LSD1 Inhibition Antiviral Activity

Strategic Deployment of 3-(3-Fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in Drug Discovery


Kinase and Demethylase Inhibitor Hit-to-Lead Optimization

The compound serves as an ideal starting fragment for generating potent and selective kinase or LSD1 inhibitors. A medicinal chemistry team can leverage the 3-fluorophenyl group, a known moiety for improving metabolic stability and potency through halogen bonding. As demonstrated by the LSD1 inhibitor 'Compound 31' based on this scaffold, modifications at the pyrimidinone core can yield compounds with good enzyme selectivity and cellular activity [1]. The unadorned core of 1082528-81-1 allows for divergent functionalization to explore vectors emerging from the pyrimidine ring.

Antiviral Drug Discovery Targeting CHIKV and Related Alphaviruses

This compound is a direct entry point into a series of potent Chikungunya virus (CHIKV) replication inhibitors. Published SAR indicates that a meta-substituted aryl ring at N3 is essential for anti-CHIKV activity, a structural requirement met by this compound's 3-fluorophenyl group [2]. Researchers can immediately begin functionalizing the 5-position of the scaffold, a strategy proven to yield analogs with sub-micromolar EC50 values against multiple clinical CHIKV isolates, including strains from the Caribbean and Africa [2].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a low molecular weight of 231.19 g/mol, an XLogP3 of 0.9, and only one rotatable bond, this compound adheres to the 'Rule of Three' guidelines for fragments [3]. Its 3-fluorophenyl substituent serves as an excellent 'fluorine walk' or 'halogen scan' data point. Procurement of this specific fragment allows researchers to quantify the energetic contribution of a meta-fluorine interaction with a target protein via STD-NMR or ITC, using the readily available des-fluoro and para-fluoro isomers as controls.

Chemical Biology Probe Development

Due to the scaffold's proven affinity for PDEs [4] and potential to inhibit other nucleotide-binding proteins, this compound can be used to create affinity-based chemical probes. The fluorine atom provides a sensitive 19F NMR handle to monitor protein-ligand interactions in complex biological fluids, a distinct advantage over non-fluorinated analogs. This allows for the direct measurement of target engagement in living cells without the need for radiochemical labeling.

Quote Request

Request a Quote for 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.